Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate
Description
Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate is a carbamate-protected intermediate featuring a phthalimide (1,3-dioxoisoindolin-2-yl) group connected via a but-2-enyl linker to a tert-butyl carbamate moiety. Such compounds are pivotal in organic synthesis, particularly in peptide and heterocyclic chemistry, where the tert-butyl carbamate (Boc) group serves as a temporary protective group for amines. The but-2-enyl linker introduces a conjugated alkene, which may confer unique reactivity and structural rigidity compared to ether-linked analogs.
Properties
IUPAC Name |
tert-butyl N-[(E)-4-(1,3-dioxoisoindol-2-yl)but-2-enyl]carbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4/c1-17(2,3)23-16(22)18-10-6-7-11-19-14(20)12-8-4-5-9-13(12)15(19)21/h4-9H,10-11H2,1-3H3,(H,18,22)/b7-6+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAQOJSAWVBNMKP-VOTSOKGWSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC=CCN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC/C=C/CN1C(=O)C2=CC=CC=C2C1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate typically involves multi-step reactions. One common method includes the reaction of N-hydroxyphthalimide with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at ambient temperature . Another approach involves the use of tert-butyl alcohol and N-chlorocarbonylphthalimide in pyridine and dichloromethane .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for higher yields, using cost-effective reagents, and ensuring the scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the dioxoisoindolinyl moiety to its reduced form.
Substitution: The compound can participate in nucleophilic substitution reactions, where the tert-butyl group or other substituents can be replaced by different functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new carbamate derivatives .
Scientific Research Applications
Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
Mechanism of Action
The mechanism of action of Tert-butyl 4-(1,3-dioxoisoindolin-2-YL)but-2-enylcarbamate involves its interaction with specific molecular targets. The dioxoisoindolinyl moiety can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and molecular targets are still under investigation, but the compound’s structure suggests it may act on proteins involved in cellular signaling or metabolic processes .
Comparison with Similar Compounds
Research Findings and Implications
While direct biological or catalytic data for the target compound are absent in the evidence, structural comparisons suggest:
Reactivity Advantage : The alkene linker broadens functionalization pathways unavailable to ether-linked analogs.
Synthetic Challenges: Introducing alkenes may require stringent reaction control, contrasting with the straightforward Mitsunobu synthesis of 4a.
Design Flexibility : Choice between linkers depends on application needs—stability (4a) vs. reactivity (target compound).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
